molecular formula C13H15NO3 B1372554 N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide CAS No. 1020948-00-8

N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide

Cat. No.: B1372554
CAS No.: 1020948-00-8
M. Wt: 233.26 g/mol
InChI Key: OIZNBHALORDAMX-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide is an organic compound with a complex structure that includes a cyclopropylmethyl group, a formylphenoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-(2-formylphenoxy)acetic acid with cyclopropylmethylamine under appropriate conditions to form the desired acetamide. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 2-(2-carboxyphenoxy)acetamide

    Reduction: 2-(2-hydroxyphenoxy)acetamide

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the compound’s structure allows it to interact with various biological pathways, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-2-(2-hydroxyphenoxy)acetamide
  • N-(cyclopropylmethyl)-2-(2-carboxyphenoxy)acetamide
  • N-(cyclopropylmethyl)-2-(2-methoxyphenoxy)acetamide

Uniqueness

N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The formyl group allows for specific chemical modifications and interactions that are not possible with other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-8-11-3-1-2-4-12(11)17-9-13(16)14-7-10-5-6-10/h1-4,8,10H,5-7,9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZNBHALORDAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)COC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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